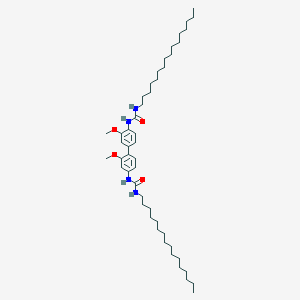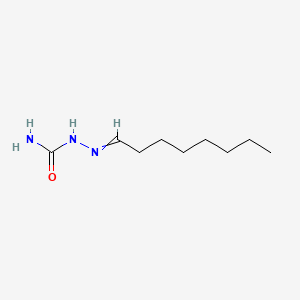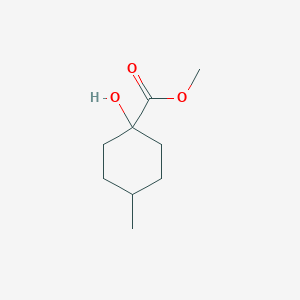
Methyl 1-hydroxy-4-methylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-hydroxy-4-methylcyclohexanecarboxylate: is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclohexane, featuring a methyl group, a hydroxyl group, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 1-hydroxy-4-methylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-hydroxy-4-methylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-hydroxy-4-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-oxo-4-methylcyclohexanecarboxylate.
Reduction: 1-hydroxy-4-methylcyclohexanemethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 1-hydroxy-4-methylcyclohexanecarboxylate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of cyclohexane derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, making it a valuable compound for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mécanisme D'action
The mechanism of action of methyl 1-hydroxy-4-methylcyclohexanecarboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Methyl cyclohexanecarboxylate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-hydroxy-4-methylcyclohexanecarboxylic acid: The carboxylic acid form of the compound, which can be converted to the ester through esterification.
4-methylcyclohexanol: Lacks the carboxylate ester group, limiting its applications in esterification reactions.
Uniqueness: Methyl 1-hydroxy-4-methylcyclohexanecarboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
6290-16-0 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl 1-hydroxy-4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-7-3-5-9(11,6-4-7)8(10)12-2/h7,11H,3-6H2,1-2H3 |
Clé InChI |
YSQYCDXJRUGJJM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


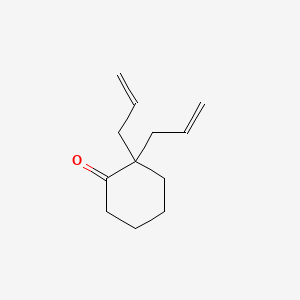
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)

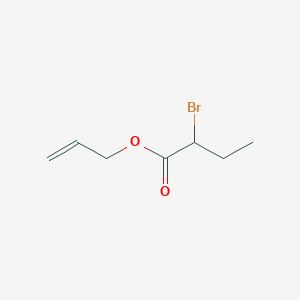
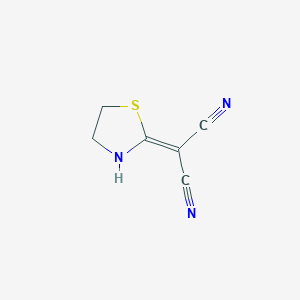
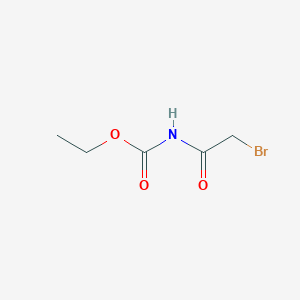
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)
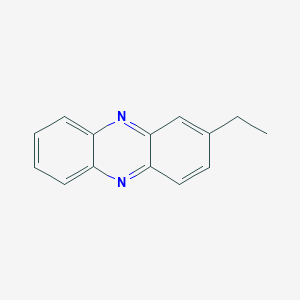
![N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine](/img/structure/B14734124.png)
![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)

![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde](/img/structure/B14734146.png)
